molecular formula C8H8ClNO2 B1350974 1-(1-Chloroethyl)-4-nitrobenzene CAS No. 19935-75-2

1-(1-Chloroethyl)-4-nitrobenzene

Cat. No.: B1350974
CAS No.: 19935-75-2
M. Wt: 185.61 g/mol
InChI Key: LATFGMPDXQAUFT-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 It is characterized by a benzene ring substituted with a nitro group at the para position and a 1-chloroethyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(1-chloroethyl)benzene. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the para-nitro product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Nucleophilic Substitution: 1-(1-Hydroxyethyl)-4-nitrobenzene, 1-(1-Aminoethyl)-4-nitrobenzene.

    Reduction: 1-(1-Chloroethyl)-4-aminobenzene.

    Oxidation: 1-(1-Carboxyethyl)-4-nitrobenzene.

Scientific Research Applications

1-(1-Chloroethyl)-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of polymers and other materials with specific properties.

    Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Chemical Biology: It is used in the study of biochemical pathways and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms. These transformations involve various molecular targets and pathways, including the activation of specific enzymes and the formation of intermediate complexes.

Comparison with Similar Compounds

1-(1-Chloroethyl)-4-nitrobenzene can be compared with other similar compounds, such as:

    1-(1-Chloroethyl)-2-nitrobenzene: Differing in the position of the nitro group, which affects its reactivity and applications.

    1-(1-Bromoethyl)-4-nitrobenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.

    1-(1-Chloroethyl)-4-aminobenzene:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in organic synthesis and materials science.

Properties

IUPAC Name

1-(1-chloroethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATFGMPDXQAUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399129
Record name 1-(1-chloroethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19935-75-2
Record name 1-(1-chloroethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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